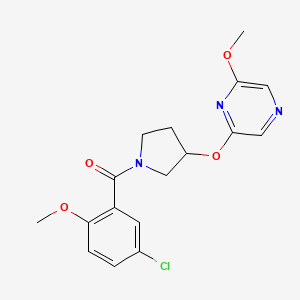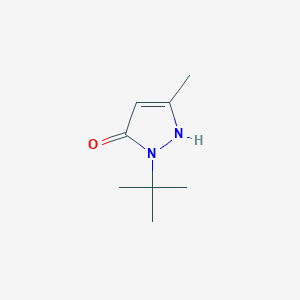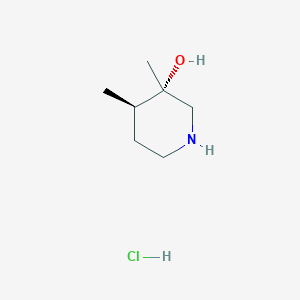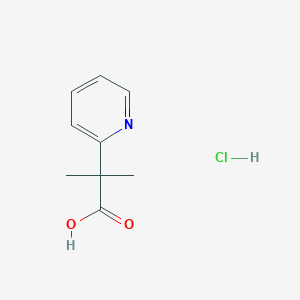![molecular formula C22H17FN6O5S B2857215 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 847190-37-8](/img/no-structure.png)
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H17FN6O5S and its molecular weight is 496.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
One of the notable applications of compounds closely related to 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide is in the field of radiosynthesis. For example, a study by Dollé et al. (2008) describes the synthesis of [18F]DPA-714, a compound used for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This compound was developed for in vivo imaging and exhibits subnanomolar affinity for the translocator protein, an early biomarker of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, including compounds structurally similar to the one . These compounds were evaluated for their antimicrobial properties, offering potential applications in fighting microbial infections (Bondock et al., 2008).
Neuroinflammation Imaging
In the context of neuroinflammation, novel pyrazolo[1,5-a]pyrimidines, similar in structure to the compound of interest, have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO). This research is crucial for the development of PET radiotracers used in the imaging of neuroinflammatory processes, as demonstrated by Damont et al. (2015) (Damont et al., 2015).
Chemical Synthesis and Drug Design
The compound's relevance extends to the broader field of chemical synthesis and drug design. Various studies have explored the synthesis of related thieno[2,3-d]pyrimidines, exploring their potential applications in medicinal chemistry and drug development. For instance, the work by Davoodnia et al. (2009) highlights the synthesis of thieno[2,3-d]pyrimidines derivatives, which can be foundational for developing new therapeutic agents (Davoodnia et al., 2009).
Potential in Antitumor Research
The structural analogs of this compound have also been studied for their potential in antitumor research. For instance, the synthesis and evaluation of related pyrimidinone and oxazinone derivatives, as researched by Hossan et al. (2012), indicate potential applications in developing new anticancer therapies (Hossan et al., 2012).
Eigenschaften
CAS-Nummer |
847190-37-8 |
|---|---|
Molekularformel |
C22H17FN6O5S |
Molekulargewicht |
496.47 |
IUPAC-Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H17FN6O5S/c1-27-19-17(21(31)28(2)22(27)32)20(35-11-16(30)24-14-5-3-4-13(23)10-14)26-18(25-19)12-6-8-15(9-7-12)29(33)34/h3-10H,11H2,1-2H3,(H,24,30) |
InChI-Schlüssel |
CUVTYARJDGWYTF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC(=CC=C4)F)C(=O)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)




![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)

![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)

![(E)-4-(Dimethylamino)-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-enamide](/img/structure/B2857155.png)
